CY7-SE (triethylamine)
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Overview
Description
CY7-SE (triethylamine), also known as Sulfo-Cyanine7 Succinimidyl Ester triethylamine, is a cyanine dye. Cyanine dyes are compounds consisting of two nitrogen atoms connected by an odd number of methyl units. These compounds are known for their long wavelengths, adjustable absorption and emission, high extinction coefficients, good water solubility, and relatively simple synthesis . CY7-SE (triethylamine) is commonly used for labeling proteins, antibodies, and small molecular compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CY7-SE (triethylamine) involves the reaction of a cyanine dye with a succinimidyl ester. The reaction typically takes place in an anhydrous environment using dimethyl sulfoxide (DMSO) as the solvent . The reaction conditions include maintaining a pH of 8.5±0.5, which can be adjusted using 1 M sodium bicarbonate if necessary . The optimal molar ratio of the dye to the protein is about 10 .
Industrial Production Methods
Industrial production of CY7-SE (triethylamine) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is typically stored at -20°C, away from moisture and light, to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
CY7-SE (triethylamine) primarily undergoes substitution reactions. The succinimidyl ester group reacts with primary amines in proteins and antibodies, forming stable amide bonds .
Common Reagents and Conditions
Reagents: Dimethyl sulfoxide (DMSO), sodium bicarbonate, primary amines (e.g., lysine residues in proteins)
Conditions: Anhydrous environment, pH 8.5±0.5, room temperature
Major Products
The major products of these reactions are labeled proteins or antibodies, where the CY7-SE dye is covalently attached to the protein or antibody via an amide bond .
Scientific Research Applications
CY7-SE (triethylamine) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of CY7-SE (triethylamine) involves its ability to form covalent bonds with primary amines in proteins and antibodies. The succinimidyl ester group reacts with the amine group, forming a stable amide bond. This covalent attachment allows the dye to be permanently linked to the target molecule, enabling its detection and analysis through fluorescence .
Comparison with Similar Compounds
Similar Compounds
CY3-NHS Ester: Another cyanine dye used for labeling proteins and antibodies.
CY5-NHS Ester: Similar to CY3-NHS Ester but with different spectral properties.
Alexa Fluor Dyes: A family of fluorescent dyes with similar applications but different chemical structures.
Uniqueness
CY7-SE (triethylamine) is unique due to its near-infrared fluorescence properties, which allow for deeper tissue penetration and reduced background fluorescence in biological applications . This makes it particularly useful for in vivo imaging and other applications where high sensitivity and low background are crucial .
Properties
IUPAC Name |
N,N-diethylethanamine;(2Z)-2-[(2E,4E,6E)-7-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45N3O10S2.C6H15N/c1-6-40-31-20-18-27(53(46,47)48)25-29(31)38(2,3)33(40)15-11-8-7-9-12-16-34-39(4,5)30-26-28(54(49,50)51)19-21-32(30)41(34)24-14-10-13-17-37(45)52-42-35(43)22-23-36(42)44;1-4-7(5-2)6-3/h7-9,11-12,15-16,18-21,25-26H,6,10,13-14,17,22-24H2,1-5H3,(H-,46,47,48,49,50,51);4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUBTBAIIZEVAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H60N4O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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